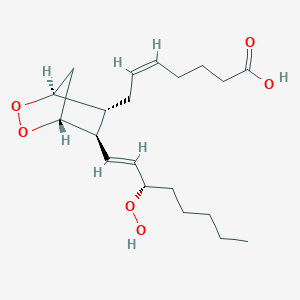![molecular formula C11H19N5O4S2 B160558 (Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine CAS No. 129927-19-1](/img/structure/B160558.png)
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is commonly referred to as MTSEA or MTS-ethylammonium.
Mecanismo De Acción
MTSEA modifies proteins by reacting with cysteine residues. The reaction between MTSEA and cysteine results in the formation of a covalent bond, which can alter the structure and function of the protein.
Efectos Bioquímicos Y Fisiológicos
MTSEA has been shown to have a variety of biochemical and physiological effects. The compound can modify the activity of ion channels, enzymes, and receptors. MTSEA has also been shown to have an effect on the function of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTSEA has several advantages when used in lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. MTSEA can also be used to modify proteins in a site-specific manner.
However, there are also limitations to the use of MTSEA in lab experiments. The compound can react with other amino acids besides cysteine, leading to non-specific modifications. MTSEA can also modify proteins irreversibly, making it difficult to study the effects of the modification over time.
Direcciones Futuras
There are several future directions for research involving MTSEA. One area of research is the development of new methods for site-specific protein modification using MTSEA. Another area of research is the study of the effects of MTSEA modification on protein structure and function. Additionally, MTSEA may have potential applications in drug discovery, as it can be used to study the activity of enzymes and receptors.
Métodos De Síntesis
MTSEA can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-nitroethanol with thionyl chloride to form 2-nitroethyl chloride. The 2-nitroethyl chloride is then reacted with N-methyl-N'-[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethylamine to form MTSEA.
Aplicaciones Científicas De Investigación
MTSEA has been widely used in scientific research due to its ability to modify proteins and other biological molecules. The compound can react with cysteine residues in proteins, leading to the formation of a covalent bond. This covalent modification can be used to study protein structure and function.
Propiedades
Número CAS |
129927-19-1 |
|---|---|
Nombre del producto |
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine |
Fórmula molecular |
C11H19N5O4S2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H19N5O4S2/c1-12-5-11-15-9(7-21-11)8-22(19,20)4-3-14-10(13-2)6-16(17)18/h6-7,12-14H,3-5,8H2,1-2H3/b10-6- |
Clave InChI |
QCIWDCUYKNGYHN-POHAHGRESA-N |
SMILES isomérico |
CNCC1=NC(=CS1)CS(=O)(=O)CCN/C(=C\[N+](=O)[O-])/NC |
SMILES |
CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC |
SMILES canónico |
CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC |
Sinónimos |
nizatidine sulfoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)







![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)

